

Application Note: FTIR Spectroscopy of 3,4-Dimethoxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3,4-Dimethoxy-5-nitrobenzaldehyde

Cat. No.: B1205253

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Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) spectroscopy of **3,4-Dimethoxy-5-nitrobenzaldehyde**. It outlines the characteristic vibrational frequencies of the key functional groups, presents a protocol for sample analysis, and offers a reference for spectral interpretation. This information is valuable for the identification, characterization, and quality control of this compound in research and pharmaceutical development.

Introduction

3,4-Dimethoxy-5-nitrobenzaldehyde is an aromatic compound featuring an aldehyde, two methoxy groups, and a nitro group attached to a benzene ring. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum. FTIR spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound, making it an essential tool for structural elucidation and chemical analysis. Understanding the FTIR spectrum of **3,4-Dimethoxy-5-nitrobenzaldehyde** is crucial for confirming its identity and purity.

Molecular Structure and Functional Groups

The key functional groups in **3,4-Dimethoxy-5-nitrobenzaldehyde** that are active in the infrared region are:

- Aldehyde (-CHO): Characterized by C=O and C-H stretching vibrations.
- Methoxy (-OCH₃): Exhibits C-O-C and C-H stretching and bending vibrations.
- Nitro (-NO₂): Shows characteristic symmetric and asymmetric stretching vibrations.
- Aromatic Ring (C₆H₂): Displays C=C stretching and C-H bending vibrations.

Predicted FTIR Spectral Data

While an experimental spectrum for **3,4-Dimethoxy-5-nitrobenzaldehyde** is not readily available in public databases, a predictive analysis based on the characteristic frequencies of its constituent functional groups can be made. The electronic effects of the substituents on the benzene ring (electron-donating methoxy groups and electron-withdrawing aldehyde and nitro groups) will influence the precise position of the absorption bands.

The following table summarizes the expected characteristic infrared absorption peaks for **3,4-Dimethoxy-5-nitrobenzaldehyde**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
~ 3100 - 3000	C-H Stretch	Aromatic	Medium to Weak
~ 2980 - 2850	C-H Stretch	Methoxy (-OCH ₃)	Medium
~ 2850 - 2820	C-H Stretch (Fermi resonance)	Aldehyde (-CHO)	Weak
~ 2750 - 2720	C-H Stretch (Fermi resonance)	Aldehyde (-CHO)	Weak
~ 1710 - 1685	C=O Stretch	Aldehyde (-CHO)	Strong
~ 1600 - 1580	C=C Stretch	Aromatic Ring	Medium
~ 1550 - 1475	Asymmetric N-O Stretch	Nitro (-NO ₂)	Strong
~ 1470 - 1440	C-H Bend (in-plane)	Methoxy (-OCH ₃)	Medium
~ 1360 - 1290	Symmetric N-O Stretch	Nitro (-NO ₂)	Strong
~ 1280 - 1240	Asymmetric C-O-C Stretch	Aryl Ether (Methoxy)	Strong
~ 1150 - 1020	Symmetric C-O-C Stretch	Aryl Ether (Methoxy)	Medium
~ 900 - 675	C-H Bend (out-of-plane)	Aromatic Ring	Strong

Experimental Protocol: FTIR Analysis

This protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample of **3,4-Dimethoxy-5-nitrobenzaldehyde** using the Attenuated Total Reflectance (ATR) technique.

4.1. Materials and Equipment

- FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

- **3,4-Dimethoxy-5-nitrobenzaldehyde** sample (solid powder)

- Spatula
- Solvent for cleaning (e.g., Isopropanol or Ethanol)
- Lint-free wipes

4.2. Procedure

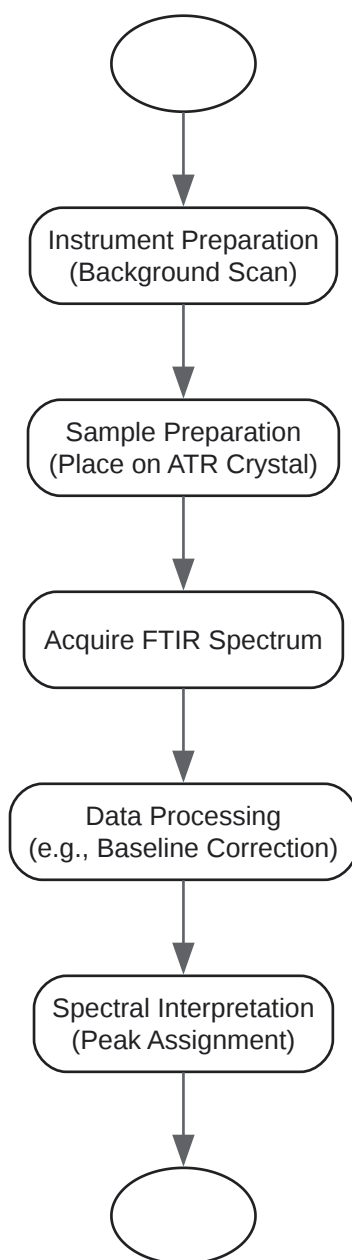
- Instrument Preparation:
 - Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
 - Perform a background scan to account for atmospheric and instrumental interferences.
- Sample Preparation:
 - Place a small amount of the **3,4-Dimethoxy-5-nitrobenzaldehyde** powder onto the center of the ATR crystal using a clean spatula.
 - Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.
- Sample Analysis:
 - Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the FTIR spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing:
 - Perform data processing steps as necessary, which may include baseline correction and ATR correction.
- Cleaning:

- After analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a lint-free wipe.
- Clean the crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Visualization

The following diagrams illustrate the molecular structure of **3,4-Dimethoxy-5-nitrobenzaldehyde** and the experimental workflow for its FTIR analysis.

Caption: Molecular structure of **3,4-Dimethoxy-5-nitrobenzaldehyde**.



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Caption: Experimental workflow for FTIR analysis.

Conclusion

The predicted FTIR spectrum of **3,4-Dimethoxy-5-nitrobenzaldehyde** is characterized by strong absorption bands corresponding to the aldehyde C=O stretch, the asymmetric and symmetric N-O stretches of the nitro group, and the C-O-C stretches of the methoxy groups. By following the provided experimental protocol, researchers can obtain a high-quality FTIR

spectrum for this compound, which is invaluable for its identification, purity assessment, and structural verification in various scientific and industrial applications.

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